molecular formula C18H25N3OS B4679158 N-(bicyclo[2.2.1]hept-2-yl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide

N-(bicyclo[2.2.1]hept-2-yl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide

Cat. No.: B4679158
M. Wt: 331.5 g/mol
InChI Key: QLSMPBFLJMAOTA-UHFFFAOYSA-N
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Description

N-(bicyclo[221]hept-2-yl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide is a complex organic compound that features a unique bicyclic structure

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3OS/c22-16-5-3-15(4-6-16)20-7-9-21(10-8-20)18(23)19-17-12-13-1-2-14(17)11-13/h3-6,13-14,17,22H,1-2,7-12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSMPBFLJMAOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2NC(=S)N3CCN(CC3)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(bicyclo[2.2.1]hept-2-yl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide typically involves multiple steps:

    Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Attachment of the piperazine ring: This step involves the nucleophilic substitution reaction where the bicyclic structure is reacted with piperazine.

    Introduction of the hydroxyphenyl group: This can be done through electrophilic aromatic substitution.

    Formation of the carbothioamide group: This involves the reaction of the intermediate compound with thiocarbamoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The carbothioamide group can be reduced to form corresponding amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Biology

    Drug Development:

    Biochemical Studies: Used as a probe to study enzyme mechanisms and interactions.

Medicine

    Therapeutics: Potential use in the treatment of diseases due to its bioactive properties.

    Diagnostics: Can be used in the development of diagnostic agents.

Industry

    Material Science: Applications in the development of new materials with unique properties.

    Chemical Manufacturing: Used as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-(bicyclo[2.2.1]hept-2-yl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and receptors, while the piperazine ring can enhance binding affinity. The carbothioamide group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(bicyclo[2.2.1]hept-2-yl)-4-(4-methoxyphenyl)piperazine-1-carbothioamide
  • N-(bicyclo[2.2.1]hept-2-yl)-4-(4-chlorophenyl)piperazine-1-carbothioamide

Uniqueness

N-(bicyclo[2.2.1]hept-2-yl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide is unique due to the presence of the hydroxyphenyl group, which can participate in additional hydrogen bonding and interactions compared to its methoxy or chloro analogs. This can result in different biological activities and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(bicyclo[2.2.1]hept-2-yl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide
Reactant of Route 2
Reactant of Route 2
N-(bicyclo[2.2.1]hept-2-yl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide

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